molecular formula C18H18NaO5S B196223 Sodium equilenin sulfate CAS No. 16680-48-1

Sodium equilenin sulfate

Katalognummer: B196223
CAS-Nummer: 16680-48-1
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: DQIJAZCUWQSOEA-AKXYIILFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium equilenin sulfate is a sodium salt of equilenin sulfate, a naturally occurring steroidal estrogen. Equilenin is derived from the urine of pregnant mares and is one of the components of conjugated estrogens used in hormone replacement therapy. This compound is known for its estrogenic activity and is used in various medical applications, particularly in the treatment of menopausal symptoms and certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium equilenin sulfate involves the sulfonation of equilenin. Equilenin can be obtained from the urine of pregnant mares or synthesized through a series of organic reactions. The sulfonation process typically involves reacting equilenin with sulfur trioxide or chlorosulfonic acid to form equilenin sulfate. This sulfate ester is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of equilenin from natural sources, followed by its sulfonation and subsequent neutralization with sodium hydroxide. The final product is purified through crystallization and filtration techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Chemical Stability and Decomposition Pathways

Key Reaction :

Synthetic Sodium Equilenin SulfateDecompositionEquilenin+NaHSO4\text{Synthetic Sodium Equilenin Sulfate}\xrightarrow{\text{Decomposition}}\text{Equilenin}+\text{NaHSO}_4

Stabilization Mechanism :
Admixture with natural estrogens (e.g., sodium estrone sulfate) inhibits decomposition. For example, a formulation containing 40–75% synthetic this compound and 1–30% natural estrogens remained stable for extended periods .

Component Role in Stabilization Concentration Range
Natural conjugated estrogensInhibit hydrolysis of sulfate ester bond1–30% of total estrogens
Synthetic this compoundActive pharmaceutical ingredient40–75% of total estrogens

Metabolic Reactions and Pharmacokinetics

In vivo, this compound acts as a prodrug. It is hydrolyzed by steroid sulfatase to equilenin, which undergoes further metabolism via 17β-hydroxysteroid dehydrogenase (17β-HSD1) to form 17β-dihydroequilenin .

Metabolic Pathway :

Sodium Equilenin SulfateSulfataseEquilenin17 HSD117 Dihydroequilenin\text{this compound}\xrightarrow{\text{Sulfatase}}\text{Equilenin}\xrightarrow{\text{17 HSD1}}\text{17 Dihydroequilenin}

Pharmacokinetic Parameters :

Parameter Value
Plasma half-life (equilenin)19–27 minutes
Metabolic clearance rate (MCR)1,982–3,300 L/day/m²
Bioavailability (oral)Enhanced by sulfate conjugation

Enzymatic Interactions and Biochemical Effects

Equilenin, the active metabolite, inhibits 17β-HSD1, reducing estradiol (E₂) levels in breast tissue. This mechanism lowers the risk of estrogen-dependent cancers .

Reaction in Breast Tissue :

Estrone E 17 HSD1Estradiol E (Inhibited by equilenin)\text{Estrone E }\xrightarrow{\text{17 HSD1}}\text{Estradiol E }\quad (\text{Inhibited by equilenin})

Potency Comparison :

Estrogen Relative Binding Affinity (ERα) Uterotropic Activity
17β-Dihydroequilenin108% vs. estradiol200% vs. CEEs*
Equilenin49% vs. estradiol80% vs. CEEs

*CEEs = Conjugated equine estrogens

Synthetic and Formulation Reactions

Industrial synthesis involves methanol dissolution followed by solvent removal. A typical batch (108.72 kg) combines:

  • 95.75 kg tricalcium phosphate

  • Methanolic solutions of mare urine extract (10.3 kg) and synthetic this compound (66% of total estrogens) .

Critical Reaction Step :

Mare Urine Extract+Synthetic Sodium Equilenin SulfateMeOHFree Flowing Powder after vacuum drying \text{Mare Urine Extract}+\text{Synthetic this compound}\xrightarrow{\text{MeOH}}\text{Free Flowing Powder after vacuum drying }

Formulation Stability Data :

Component Stability (Months) Degradation Products
Pure synthetic form<1Equilenin, NaHSO₄
Stabilized mixture>24None detected

Analytical Characterization

Liquid chromatography-mass spectrometry (LC-MS) resolves this compound from isomers like Δ⁸,⁹-dehydroestrone sulfate. Key MRM transitions include m/z 349 → 143 and 349 → 257 .

Chromatographic Conditions :

  • Column: Acquity BEH C18 (1.7 µm, 2.1 × 150 mm)

  • Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid

  • Retention Time: 8.2 minutes

Clinical Implications of Reactivity

The prodrug nature of this compound ensures sustained estrogenic activity with reduced hepatic impact compared to non-sulfated estrogens. Its hydrolysis kinetics (t₁/₂ = 5.2–190 minutes) allow controlled release in menopausal hormone therapy .

Therapeutic Outcomes :

  • Vasomotor Symptom Relief : 0.25–0.625 mg/day doses reduce hot flashes .

  • Osteoporosis Prevention : Stabilized formulations show 30–50% lower bone resorption markers .

Wissenschaftliche Forschungsanwendungen

Sodium equilenin sulfate has a wide range of scientific research applications:

Wirkmechanismus

Sodium equilenin sulfate exerts its effects by acting as an estrogen receptor agonist. It binds to estrogen receptors (ERα and ERβ) in target tissues, leading to the activation of these receptors. This activation results in the transcription of estrogen-responsive genes, which regulate various physiological processes, including the development and maintenance of female reproductive tissues, bone density, and cardiovascular health. The compound can also be converted into more potent estrogens, such as 17β-dihydroequilenin, which further enhances its estrogenic activity .

Vergleich Mit ähnlichen Verbindungen

    Equilin sulfate: Another component of conjugated estrogens with similar estrogenic activity.

    Estrone sulfate: A major estrogen in conjugated estrogens, used in hormone replacement therapy.

    17β-Dihydroequilenin: A more potent estrogen derived from equilenin.

Uniqueness: Sodium equilenin sulfate is unique due to its specific estrogenic profile and its ability to be converted into more potent estrogens. Its distinct chemical structure allows it to interact differently with estrogen receptors compared to other estrogens, leading to unique pharmacological effects. Additionally, its use in conjugated estrogens formulations highlights its importance in hormone replacement therapy .

Eigenschaften

CAS-Nummer

16680-48-1

Molekularformel

C18H18NaO5S

Molekulargewicht

369.4 g/mol

IUPAC-Name

sodium;[(13S,14S)-13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H18O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16H,6-9H2,1H3,(H,20,21,22);/t16-,18-;/m0./s1

InChI-Schlüssel

DQIJAZCUWQSOEA-AKXYIILFSA-N

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Isomerische SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Kanonische SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Aussehen

White to Off-White Solid

Key on ui other cas no.

16680-48-1

Piktogramme

Irritant; Health Hazard

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

3-(Sulfooxy)-estra-1,3,5,7,9-pentaen-17-one Sodium Salt;  3-Hydroxyestra-1,3,5,7,9-pentaen-17-one HydrogenSulfate Monosodium Salt; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium equilenin sulfate
Reactant of Route 2
Sodium equilenin sulfate
Reactant of Route 3
Sodium equilenin sulfate
Reactant of Route 4
Sodium equilenin sulfate
Reactant of Route 5
Sodium equilenin sulfate
Reactant of Route 6
Sodium equilenin sulfate
Customer
Q & A

Q1: What can you tell us about the separation of Sodium Equilenin Sulfate from similar compounds?

A1: Research has shown that this compound can be effectively separated from closely related compounds like Sodium Equilin Sulfate and their respective dihydro derivatives. [, ] This separation is achieved using dextran gel column chromatography, exploiting differences in adsorption characteristics between these molecules. [] This finding suggests potential for isolating and purifying this compound from complex mixtures, which is crucial for research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.